3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine
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Overview
Description
3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine is a heterocyclic compound that contains two triazine rings connected by a pentyl chain with sulfanyl groups. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine can be achieved through several synthetic routes. One common method involves the trimerization of nitriles such as cyanogen chloride or cyanamide . Another approach includes the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine rings.
Scientific Research Applications
3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine involves its interaction with molecular targets and pathways within biological systems. The compound’s triazine rings can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, its antifungal and anticancer activities may be attributed to its ability to inhibit specific enzymes or disrupt cellular pathways .
Comparison with Similar Compounds
3-{[5-(1,2,4-triazin-3-ylsulfanyl)pentyl]sulfanyl}-1,2,4-triazine can be compared with other similar compounds, such as:
1,3,5-triazine-2,4,6-triamine (melamine): Known for its use in the production of melamine resins and its applications in the plastics industry.
1,3,5-triazine-2,4,6-triol (cyanuric acid): Used in the production of disinfectants and herbicides.
3,5-dioxo-2,3,4,5-4H-(1,2,4)triazine-6-ylsulfanyl-acetic acid pentyl ester:
Properties
CAS No. |
1009834-89-2 |
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Molecular Formula |
C11H14N6S2 |
Molecular Weight |
294.4g/mol |
IUPAC Name |
3-[5-(1,2,4-triazin-3-ylsulfanyl)pentylsulfanyl]-1,2,4-triazine |
InChI |
InChI=1S/C11H14N6S2/c1(2-8-18-10-12-4-6-14-16-10)3-9-19-11-13-5-7-15-17-11/h4-7H,1-3,8-9H2 |
InChI Key |
QDPRGZHERQGYLE-UHFFFAOYSA-N |
SMILES |
C1=CN=NC(=N1)SCCCCCSC2=NC=CN=N2 |
Origin of Product |
United States |
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